molecular formula C28H36Cl2N10Na3O13S3+3 B1515979 trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol CAS No. 82640-05-9

trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol

Cat. No.: B1515979
CAS No.: 82640-05-9
M. Wt: 956.7 g/mol
InChI Key: JEVFFLSRAYZXTR-XIOYJQOGSA-N
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Description

The compound “trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol” is a complex organic molecule that features multiple functional groups, including sulfonic acids, triazines, and aminoethanes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazine rings, sulfonation, and the introduction of amino and hydroxyethylamino groups. Typical reaction conditions might include:

    Formation of Triazine Rings: This could involve the reaction of cyanuric chloride with appropriate amines under controlled temperature and pH conditions.

    Sulfonation: Sulfonation reactions typically involve the use of sulfuric acid or chlorosulfonic acid.

    Introduction of Amino and Hydroxyethylamino Groups: These steps might involve nucleophilic substitution reactions using appropriate amines and alcohols.

Industrial Production Methods

Industrial production of such complex compounds often involves:

    Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and pH.

    Continuous Flow Processing: For more efficient and scalable production, continuous flow reactors might be used.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid groups might be oxidized under strong oxidizing conditions.

    Reduction: The triazine rings and amino groups could be reduced under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides might be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include various derivatives with modified functional groups.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a labeling agent.

    Medicine: Possible applications in drug development or as a diagnostic tool.

    Industry: Use in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example:

    In Chemistry: It might act as a catalyst or reactant in various chemical reactions.

    In Biology: It could interact with specific enzymes or receptors, affecting biochemical pathways.

    In Medicine: It might target specific cellular pathways or molecular targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Trisodium 2-aminoethanesulfonate: A simpler compound with similar functional groups.

    4-Chloro-6-methoxy-1,3,5-triazine: A related triazine derivative.

    2-(2-Hydroxyethylamino)ethanol: A compound with similar amino and hydroxyethyl groups.

Uniqueness

The uniqueness of the compound lies in its complex structure, which combines multiple functional groups, making it versatile for various applications.

Properties

CAS No.

82640-05-9

Molecular Formula

C28H36Cl2N10Na3O13S3+3

Molecular Weight

956.7 g/mol

IUPAC Name

trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C22H18Cl2N8O8S2.C4H11NO2.C2H7NO3S.3Na/c1-39-21-29-17(23)27-19(31-21)25-13-7-5-11(15(9-13)41(33,34)35)3-4-12-6-8-14(10-16(12)42(36,37)38)26-20-28-18(24)30-22(32-20)40-2;6-3-1-5-2-4-7;3-1-2-7(4,5)6;;;/h3-10H,1-2H3,(H,33,34,35)(H,36,37,38)(H,25,27,29,31)(H,26,28,30,32);5-7H,1-4H2;1-3H2,(H,4,5,6);;;/q;;;3*+1/b4-3+;;;;;

InChI Key

JEVFFLSRAYZXTR-XIOYJQOGSA-N

SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)OC)S(=O)(=O)O)S(=O)(=O)O)Cl.C(CS(=O)(=O)O)N.C(CO)NCCO.[Na+].[Na+].[Na+]

Isomeric SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)OC)S(=O)(=O)O)S(=O)(=O)O)Cl.C(CS(=O)(=O)O)N.C(CO)NCCO.[Na+].[Na+].[Na+]

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)OC)S(=O)(=O)O)S(=O)(=O)O)Cl.C(CS(=O)(=O)O)N.C(CO)NCCO.[Na+].[Na+].[Na+]

Key on ui other cas no.

82640-05-9

Origin of Product

United States

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